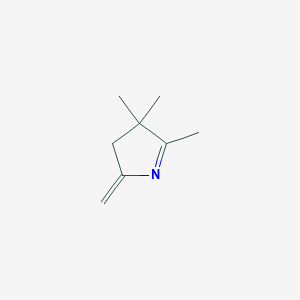
4,4,5-Trimethyl-2-methylidene-3H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-2-methylidene-3H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
Pyrrole derivatives, including 4,4,5-trimethyl-2-methylidene-3H-pyrrole, have shown promising anticancer properties. Research indicates that these compounds can selectively inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrrole-based compounds exhibit significant cytotoxic effects against various cancer cell lines while maintaining low toxicity toward normal cells .
Case Study: Synthesis and Evaluation
In one study, a series of pyrrole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that some derivatives had micromolar GI50 values, highlighting their potential as anticancer agents .
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| 4a | MCF-7 | 5.0 | >10 |
| 4b | HCT116 | 3.5 | >8 |
Antimicrobial Activity
The antibacterial properties of pyrrole derivatives are also well-documented. For example, modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains. A study focused on synthesizing new pyrrole-based sulfonamides demonstrated significant antibacterial activity against various pathogens .
Neuropharmacological Applications
MAO-B Inhibition
Recent research has identified pyrrole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds derived from this compound have been shown to exhibit selective inhibitory activity against MAO-B with IC50 values in the nanomolar range .
Case Study: Dual Action Inhibitors
In a study involving microwave-assisted synthesis of pyrrole derivatives, several compounds were identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). The most effective compound demonstrated an IC50 for MAO-B at 0.665 μM and for AChE at 4.145 μM, indicating its potential for treating neurodegenerative disorders .
Antioxidant Properties
Pyrrole-based compounds have also been evaluated for their antioxidant activities. The introduction of specific substituents on the pyrrole ring can enhance radical-scavenging properties. For instance, a novel hydrazide-pyrrole compound exhibited significant antioxidant activity in vitro through DPPH and ABTS assays .
Synthesis and Methodology
The synthesis of this compound can be achieved through various methodologies including:
- Microwave-Assisted Synthesis: This method has been shown to increase yields significantly while reducing reaction times compared to traditional heating methods .
- Domino Synthesis: A recent approach using acid-tolerant iron catalysts allows for efficient cascade reactions leading to pyrrole formation from nitroarenes .
Propriétés
Numéro CAS |
110466-35-8 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
Clé InChI |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
SMILES canonique |
CC1=NC(=C)CC1(C)C |
Synonymes |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















